molecular formula C13H16N4 B7940196 4-Piperidino-7-quinazolinamine

4-Piperidino-7-quinazolinamine

Numéro de catalogue: B7940196
Poids moléculaire: 228.29 g/mol
Clé InChI: BXNJESQABWUILY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Piperidino-7-quinazolinamine is a heterocyclic compound featuring a quinazolinamine core substituted with a piperidine moiety at position 3. Quinazolinamine derivatives are of significant interest in medicinal chemistry due to their structural diversity and biological activities, particularly in oncology. The piperidine substituent enhances lipophilicity and modulates interactions with enzymatic targets, such as kinases or carboxylesterases, which are critical for prodrug activation or direct antitumor effects .

Propriétés

IUPAC Name

4-piperidin-1-ylquinazolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-10-4-5-11-12(8-10)15-9-16-13(11)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNJESQABWUILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=CC(=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidino-7-quinazolinamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzonitrile with piperidine in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of 4-Piperidino-7-quinazolinamine may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Piperidino-7-quinazolinamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which exhibit enhanced biological activities .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

The following table compares 4-Piperidino-7-quinazolinamine with structurally or functionally related compounds, emphasizing substituents, enzymatic interactions, and pharmacological outcomes:

Compound Core Structure Key Substituents Enzymatic Targets Pharmacological Activity Key Findings
4-Piperidino-7-quinazolinamine Quinazolinamine Piperidine at C4 Likely kinases or CES enzymes Antitumor (inferred) Structural similarity to kinase inhibitors; piperidine enhances metabolic stability .
CPT-11 (Irinotecan) Camptothecin Piperidino-piperidine at C10 hCE-2, CYP3A4 Prodrug (activated to SN-38) hCE-2 hydrolyzes CPT-11 with high affinity (Km = 3.4 µM) and velocity (Vmax = 2.5 nmol/min/mg) .
Compound 1 () Thiazolo[5,4-d]pyrimidin-7-amine 4-Benzylpiperidine at C5, furan at C2 Not specified Anticancer (screened) 51% yield; moderate cytotoxicity inferred from synthesis focus .
4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline Quinazoline Chlorine at C4, methoxy at C7, piperazine-propoxy at C6 EGFR kinase Kinase inhibition (e.g., EGFR) Piperazine-propoxy chain enhances solubility and target binding .
APC (CPT-11 Metabolite) Camptothecin 4-N-(5-aminopentanoic acid)-piperidine at C10 CYP3A4 Inactive metabolite Formed via CYP3A4 oxidation (Km = 18.4 µM for lactone form) .

Key Observations:

  • Structural Flexibility: Piperidine/piperazine substitutions are common in antitumor agents, influencing solubility (e.g., piperazine in ) or prodrug activation (e.g., CPT-11’s piperidino group) .
  • Enzymatic Specificity : Carboxylesterase hCE-2 shows higher affinity for CPT-11 (Km = 3.4 µM) compared to hCE-1 (Km = 43 µM), highlighting the role of substituent geometry in enzyme interactions .
  • Metabolic Stability : Quinazolinamine derivatives with piperidine (vs. piperazine) may exhibit slower hepatic clearance due to reduced CYP3A4 susceptibility, as seen in CPT-11’s metabolism .

Research Findings and Clinical Implications

Antitumor Activity

  • CPT-11 : Activation by hCE-2 generates SN-38, a topoisomerase I inhibitor. hCE-2’s 5-fold higher Vmax than hCE-1 correlates with 60% reduction in SQ20b cell survival at 1 µM CPT-11 .
  • Quinazolinamine Analogs: Derivatives like 4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline target EGFR kinase, suggesting 4-Piperidino-7-quinazolinamine could similarly inhibit kinase pathways .

Metabolic Interplay

  • Species Variability : Rabbit carboxylesterase activates CPT-11 more efficiently than human isoforms, underscoring the need for species-specific metabolic studies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.